3-(2-Fluoro-4-methoxyphenyl)phenol: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Applications
3-(2-Fluoro-4-methoxyphenyl)phenol: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Applications
Executive Summary
3-(2-Fluoro-4-methoxyphenyl)phenol (Molecular Formula: C₁₃H₁₁FO₂) is a highly specialized fluorinated biphenyl derivative. Compounds of this class serve as privileged scaffolds in both advanced materials science (e.g., liquid crystal displays) and modern drug discovery[1]. The strategic placement of the ortho-fluorine, para-methoxy, and meta-phenol groups creates a unique physicochemical profile characterized by restricted conformational rotation, enhanced metabolic stability, and precise hydrogen-bonding vectors.
This whitepaper provides an in-depth analysis of the compound's structural logic, a self-validating protocol for its synthesis via Palladium-catalyzed Suzuki-Miyaura cross-coupling, and the analytical benchmarks required for rigorous quality control.
Structural Identity & Physicochemical Profiling
The architecture of 3-(2-fluoro-4-methoxyphenyl)phenol is defined by two aromatic rings joined by a single C-C bond. The physical and chemical behavior of this molecule is dictated by the electronic and steric interplay of its substituents.
Quantitative Data Summary
To predict the compound's behavior in biological systems and organic solvents, we summarize its core physicochemical properties in Table 1 .
Table 1: Predicted Physicochemical Properties & Causality
| Property | Value | Causality / Significance |
| Molecular Weight | 218.22 g/mol | Highly optimal for oral bioavailability, falling well within Lipinski's Rule of 5. |
| Exact Mass | 218.0743 Da | Critical parameter for High-Resolution Mass Spectrometry (HRMS) identification. |
| LogP (Predicted) | ~3.2 | Strikes an ideal balance between aqueous solubility and lipid membrane permeability. |
| TPSA | 29.46 Ų | Indicates excellent passive membrane and blood-brain barrier (BBB) penetration potential. |
| H-Bond Donors | 1 (Phenol OH) | Facilitates specific, directional binding interactions with target protein residues. |
| H-Bond Acceptors | 2 (Phenol OH, Methoxy O) | Enhances aqueous solvation and target docking capabilities. |
| Fluorine Substitution | 1 (Ortho position) | Increases overall lipophilicity and restricts the biphenyl dihedral angle via steric repulsion[1]. |
Mechanistic Role of Functional Groups (SAR & Material Science)
The specific arrangement of functional groups on the biphenyl core is not arbitrary; each moiety serves a distinct mechanistic purpose.
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Ortho-Fluorine Effect: The introduction of a fluorine atom at the ortho position of the biphenyl linkage induces a steric clash with the adjacent ring's ortho-hydrogens. This restricts the dihedral angle, forcing the molecule into a non-planar conformation. In drug discovery, this "conformational locking" reduces the entropic penalty upon target binding[2]. Furthermore, in materials science, fluorinated biphenyls exhibit altered dielectric anisotropy, making them fundamental building blocks for thin-film transistor liquid crystal displays (TFT-LCDs)[1].
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Para-Methoxy Group: As a strong electron-donating group via resonance, the methoxy moiety increases the electron density of its parent ring, modulating the overall dipole moment of the molecule.
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Meta-Phenol Group: The hydroxyl group acts as both a hydrogen bond donor and acceptor. Its meta-positioning provides a distinct geometric vector for interacting with solvent molecules or biological targets, significantly improving aqueous solubility compared to unfunctionalized biphenyls.
Figure 1: Structure-Activity Relationship (SAR) logic for functional group contributions.
Synthetic Methodology: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The premier method for synthesizing functionalized biphenyls is the Suzuki-Miyaura cross-coupling reaction[3],[4]. This approach is favored due to its high tolerance for unprotected functional groups (such as the phenol OH) and the commercial availability of the starting materials.
To synthesize 3-(2-fluoro-4-methoxyphenyl)phenol, the optimal coupling partners are 1-bromo-2-fluoro-4-methoxybenzene (the electrophile) and 3-hydroxyphenylboronic acid (the nucleophile)[5].
The Catalytic Cycle
The reaction is driven by a Pd(0) catalyst and proceeds through three fundamental stages:
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Oxidative Addition: The electron-rich Pd(0) inserts into the C-Br bond of the aryl halide, forming a stable Pd(II) intermediate.
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Transmetalation: The base (K₂CO₃) coordinates with the boronic acid to form a reactive boronate complex. This complex transfers its aryl group to the Pd(II) center, displacing the bromide ion[6].
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Reductive Elimination: The two aryl groups couple to form the biphenyl product, simultaneously regenerating the Pd(0) catalyst to continue the cycle.
Figure 2: Palladium-catalyzed Suzuki-Miyaura catalytic cycle for biphenyl synthesis.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol incorporates built-in validation checkpoints. The causality behind each reagent choice is explicitly defined.
Reagents & Materials
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Electrophile: 1-Bromo-2-fluoro-4-methoxybenzene (1.0 equiv, 10 mmol)
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Nucleophile: 3-Hydroxyphenylboronic acid (1.2 equiv, 12 mmol)
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Catalyst: Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) – Chosen because the bidentate dppf ligand accelerates reductive elimination and prevents catalyst degradation.
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Base: K₂CO₃ (2.5 equiv, 25 mmol) – Chosen for its mild basicity, which facilitates boronate formation without deprotonating the phenol to an insoluble salt[5].
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Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 50 mL) – Water is strictly required to dissolve the inorganic base and activate the boronic acid.
Step-by-Step Workflow
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Reagent Assembly & Degassing:
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Action: Add the aryl bromide, boronic acid, and K₂CO₃ to a round-bottom flask containing the Dioxane/H₂O mixture. Sparge the solution with Argon gas for 15 minutes.
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Causality: Oxygen must be rigorously excluded. O₂ can irreversibly oxidize the electron-rich Pd(0) active species to an inactive Pd(II) state, halting the reaction[6].
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Validation Checkpoint 1: The solution should remain clear and colorless to pale yellow before catalyst addition.
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Catalytic Initiation:
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Action: Add Pd(dppf)Cl₂ under a positive stream of Argon. Heat the mixture to 85 °C.
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Validation Checkpoint 2: The reaction mixture will rapidly transition from yellow to a dark red/brown hue, visually confirming the generation of the active Pd(0) species.
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Reaction Monitoring:
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Action: Stir at 85 °C for 4–6 hours.
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Validation Checkpoint 3: Pull a 50 µL aliquot at 4 hours. Perform Thin-Layer Chromatography (TLC) (Hexanes:EtOAc 3:1). The complete disappearance of the high-Rf starting bromide validates reaction completion.
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Quenching & Workup:
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Action: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with 1M HCl (20 mL), followed by brine (20 mL).
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Causality: The mild HCl wash neutralizes residual K₂CO₃ and ensures the phenol is fully protonated (uncharged), driving it entirely into the organic phase.
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Purification:
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Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.
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Validation Checkpoint 4: Monitor fractions via UV absorption at 254 nm. The product will elute as a distinct, UV-active band.
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Analytical Characterization Benchmarks
Post-synthesis, the structural identity and purity of 3-(2-fluoro-4-methoxyphenyl)phenol must be confirmed using orthogonal analytical techniques. Table 2 outlines the expected diagnostic signals.
Table 2: Analytical Characterization Benchmarks
| Technique | Key Signal / Parameter | Diagnostic Value |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~9.5 ppm (s, 1H, OH) | Confirms the presence and integrity of the meta-phenol group. |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~3.8 ppm (s, 3H, OCH₃) | Validates the intact para-methoxy group integration. |
| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ ~ -118 ppm (m, 1F) | Verifies the ortho-fluorine environment and rules out defluorination side-reactions. |
| LC-MS (ESI-) | m/z 217.1 [M-H]⁻ | Confirms exact molecular mass. Negative ionization mode is highly sensitive due to facile phenol deprotonation. |
References
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances (2023). Available at:[Link]
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Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central (PMC) (2017). Available at:[Link]
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MCM-41 supported 2-aminothiophenol/Cu complex as a sustainable nanocatalyst for Suzuki coupling reaction. Scientific Reports (2024). Available at:[Link]
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Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Catalysts, MDPI (2017). Available at:[Link]
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Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry (2013). Available at:[Link]
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The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Molecules, MDPI (2017). Available at:[Link]
Sources
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization [mdpi.com]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 4. RETRACTED ARTICLE: MCM-41 supported 2-aminothiophenol/Cu complex as a sustainable nanocatalyst for Suzuki coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi-res.com [mdpi-res.com]
